2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide
Description
2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide is a small organic molecule characterized by a pyridine core substituted with a cyano group at position 3, a 4-methoxyphenyl group at position 6, and a sulfanyl-linked acetamide side chain at position 2 (N-propyl substitution). Its molecular formula is C₁₈H₁₈N₃O₂S, with a calculated molecular weight of 340.07 g/mol.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-10-20-17(22)12-24-18-14(11-19)6-9-16(21-18)13-4-7-15(23-2)8-5-13/h4-9H,3,10,12H2,1-2H3,(H,20,22) |
InChI Key |
FJRUDDQVTILPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the attachment of the sulfanyl and N-propylacetamide groups under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide with analogs from patent literature and journal studies, focusing on molecular weight, substituent effects, and inferred properties.
Table 1: Key Structural and Molecular Comparisons
Key Findings:
Molecular Weight and Drug-Likeness :
- The target compound (340.07 g/mol) adheres more closely to Lipinski’s "Rule of Five" (molecular weight < 500) compared to patent compounds (~620 g/mol) and the journal compound (493.53 g/mol), suggesting better oral bioavailability .
Substituent Effects :
- The 4-methoxyphenyl group in the target compound likely improves solubility relative to halogenated analogs (e.g., fluorophenyl in ) but may reduce metabolic stability compared to electron-withdrawing groups .
- The sulfanyl-acetamide moiety is shared with compounds in , which are hypothesized to interact with cysteine residues in enzymes or receptors via disulfide bond formation .
Synthetic Feasibility :
- Patent compounds with complex heterocycles (piperidine, tetrahydrofuran) reported lower synthetic yields (e.g., 76–83% in ) compared to simpler structures like the target compound, where yields might theoretically be higher due to fewer steric hindrances .
Biological Activity Inference: The cyano group at position 3 on the pyridine ring (common in the target and patent compounds) may act as a hydrogen bond acceptor, enhancing binding to biological targets such as kinases or proteases .
Biological Activity
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide |
| Molecular Formula | C16H18N4O2S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | [Pending registration] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, such as kinases involved in signaling pathways.
- Modulation of Signaling Pathways : It may interfere with pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer cells.
- Induction of Apoptosis : The compound has been shown to promote apoptotic processes in cancer cells, leading to reduced viability and increased cell death.
Biological Activity and Therapeutic Potential
Research indicates that 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide exhibits significant anticancer properties. Several studies have reported its effects on various cancer cell lines:
-
Anticancer Activity :
- Study on Breast Cancer Cells : In vitro studies demonstrated that the compound significantly reduced the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating potent activity.
- Mechanistic Insights : Flow cytometry analyses revealed that treated cells exhibited increased apoptosis markers, such as Annexin V positivity.
-
Synergistic Effects :
- Combination Therapy : When used in combination with established chemotherapeutic agents, such as doxorubicin, the compound enhanced the cytotoxic effects, suggesting potential for combination therapy approaches.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Case Study 1 : A study published in a peer-reviewed journal evaluated the efficacy of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-propylacetamide in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.
- Case Study 2 : Another investigation focused on its effects on apoptosis-related gene expression. The results indicated upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes in treated cancer cells.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-propylacetamide | Moderate | Kinase inhibition |
| 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]amino}-N-propylacetamide | Low | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
